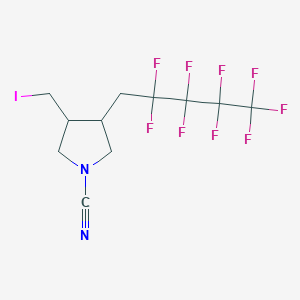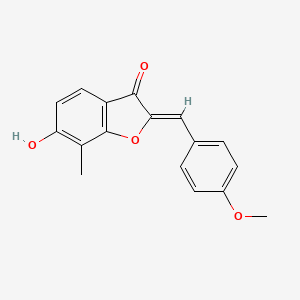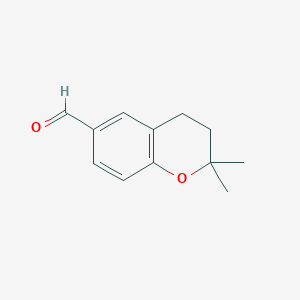
3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine and pyrrolidine derivatives is a topic of interest in the field of medicinal chemistry. For instance, the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives has been reported, using a key intermediate in a step-efficient process . Similarly, novel substituted pyridine derivatives have been synthesized from 3,5-diacetyl-2,6-dimethylpyridine, indicating the versatility of pyridine scaffolds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been elucidated using various spectroscopic techniques, including IR, UV-vis absorption, and fluorescence spectroscopy . Additionally, the structures of certain pyridine derivatives have been confirmed by X-ray crystallographic analysis, providing detailed insights into their three-dimensional conformations .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can lead to a variety of chemical transformations. For example, the reaction of 3-aryl-2-cyano-5,5-bis(methylthio)penta-2,4-dienenitrile with 2-hydroxymethylpyrrolidine resulted in both normal substitution products and pyridine derivatives . This demonstrates the potential of pyridine and pyrrolidine derivatives to undergo diverse chemical reactions, which could be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents, as seen in their optical properties investigated through spectroscopy . The antibacterial and antifungal activities of some synthesized pyridine derivatives suggest that these compounds possess significant biological properties, which could be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyridine derivatives, including 3-(Iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile, have been a subject of extensive research due to their structural complexity and potential applications. The synthesis and structural analysis of these compounds provide a foundational understanding of their potential uses in scientific research. For instance, the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives have been explored, showcasing their potential in combating microbial infections. The structural features of these compounds were studied through methods such as X-ray diffraction, indicating their intricate molecular arrangements (Bogdanowicz et al., 2013). Moreover, pyridine derivatives have been synthesized and analyzed spectroscopically, offering insights into their optical properties and emission spectra, vital for applications in materials science and chemistry (Cetina et al., 2010).
Biological Activity and Pharmaceutical Potential
The biological activity of pyridine derivatives, including antimicrobial and potential inhibitory effects, has been a significant area of research. Novel pyrrolidine-3-carbonitrile derivatives have been evaluated for their antimicrobial properties, indicating their potential in developing new therapeutic agents (El-Mansy et al., 2018). Additionally, azafluorene derivatives have been studied for their potential as inhibitors of SARS CoV-2 RdRp, highlighting the relevance of pyridine derivatives in addressing contemporary health challenges (Venkateshan et al., 2020).
Molecular Interactions and Nonlinear Optical Properties
Understanding the molecular interactions and optical properties of pyridine derivatives is crucial for their application in various scientific fields. The study of 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile has shed light on its nonlinear optical properties, with the crystal structure revealing specific molecular interactions and conformations (Palani et al., 2004). These insights are instrumental in developing materials with specific optical characteristics for technological applications.
Eigenschaften
IUPAC Name |
3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F9IN2/c12-8(13,9(14,15)10(16,17)11(18,19)20)1-6-3-23(5-22)4-7(6)2-21/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXHMXLRSWWUDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C#N)CI)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F9IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371563 |
Source


|
| Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
231285-91-9 |
Source


|
| Record name | 3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)


![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)





